6-ヒドロキシインドリン-2-オン

概要

説明

Synthesis Analysis

The synthesis of various derivatives of 6-hydroxyindolin-2-one has been explored through different methodologies. For instance, a one-pot synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids has been achieved using a sequential coupling/cyclization reaction, which proceeds under mild conditions and yields good results . Another study reports the synthesis of 6-butyl-4-hydroxyquinolin-2-(1H)-one through the heating of N,N'-bis(4-butylphenyl) malonamide in polyphosphoric acid, which is then used to synthesize azo disperse dyes . Additionally, the synthesis of 6-hydroxy-2,4-diaminoquinazolines via solid-phase synthesis has been developed, demonstrating the utility of this approach for creating a library of compounds . Furthermore, an efficient synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones from Morita-Baylis-Hillman adduct acetates has been reported, which is performed under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 6-hydroxyindolin-2-one derivatives is characterized by various spectroscopic techniques. For example, the synthesized azo disperse dyes derived from 6-butyl-4-hydroxyquinolin-2-(1H)-one were characterized using FT-IR, 1H NMR, UV–vis spectroscopy, and elemental analysis . These techniques help in confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of 6-hydroxyindolin-2-one derivatives has been explored in different contexts. The study on 6-hydroxycatecholine, a choline-mimicking analogue, suggests that it could undergo selective reactions at cholinergic sites and potentially form endogenously in specific pathologies . The photoinduced coupled proton and electron transfers in 6-hydroxyquinoline have also been investigated, revealing that the hydroxyl group exhibits very high photoacidity in the excited state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-hydroxyindolin-2-one derivatives are influenced by their molecular structure. The solvatochromism of azo disperse dyes synthesized from 6-butyl-4-hydroxyquinolin-2-(1H)-one was evaluated in various polar solvents, and the effects of acid and base on their visible absorption spectra were reported . Additionally, the ionization constants (pKa) of these dyes were determined spectrophotometrically, and the values were correlated with the substituent constant on the benzene ring .

科学的研究の応用

バイオマーカー研究

「6-ヒドロキシインドリン-2-オン」とその代謝物は、さまざまな疾患の潜在的なバイオマーカーとして研究されています。 この研究は、疾患のメカニズムを理解し、早期診断や新しい治療法につながる可能性があるため、非常に重要です .

誘導体の合成

金属フリー条件下で、さまざまな3-ヒドロキシインドリン-2-オンの合成が進展しています。 これらの誘導体は、新しい材料や医薬品の開発に潜在的な用途があります .

Safety and Hazards

6-Hydroxyindolin-2-one is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

It is known that this compound is a metabolite of indole , which is produced by many bacterial species and has significant roles in bacterial physiology, pathogenesis, animal behavior, and human diseases .

Mode of Action

It is known to be a metabolite of indole , and its formation involves the action of the short-chain dehydrogenase IifB, which converts indole-2,3-dihydrodiol to 3-hydroxyindolin-2-one

Biochemical Pathways

The biochemical pathways involving 6-Hydroxyindolin-2-one are related to the metabolism of indole . Indole can be produced from tryptophan by tryptophanase in many bacterial species . The short-chain dehydrogenase IifB then converts indole-2,3-dihydrodiol to 3-hydroxyindolin-2-one

Pharmacokinetics

It is known that indole and its metabolites, including 6-hydroxyindolin-2-one, can be absorbed and metabolized within 6 hours when orally administered

Result of Action

It is known that indole and its metabolites, including 6-hydroxyindolin-2-one, can cross the blood-brain barrier in a dose-dependent manner . This suggests that 6-Hydroxyindolin-2-one may have effects on the brain, potentially influencing behavior or neurological function.

特性

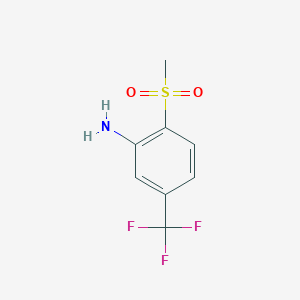

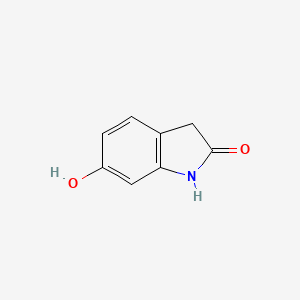

IUPAC Name |

6-hydroxy-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-2-1-5-3-8(11)9-7(5)4-6/h1-2,4,10H,3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJZYAPVVOLQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382729 | |

| Record name | 6-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6855-48-7 | |

| Record name | 6-Hydroxyindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304081.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)